![molecular formula C41H28O26 B1200161 1-O-Galloylpedunculagin](/img/structure/B1200161.png)
1-O-Galloylpedunculagin
Description
1-O-Galloylpedunculagin belongs to the class of organic compounds known as hydrolyzable tannins. These are tannins with a structure characterized by either of the following models. In model 1, the structure contains galloyl units (in some cases, shikimic acid units) that are linked to diverse polyol carbohydrate-, catechin-, or triterpenoid units. In model 2, contains at least two galloyl units C-C coupled to each other, and do not contain a glycosidically linked catechin unit. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Ellagitannin Chemistry and Synthesis
1-O-Galloylpedunculagin is noted for its role in ellagitannin chemistry. The total synthesis of pedunculagin, an ellagitannin, demonstrates the importance of this compound in understanding the structural complexities and synthesis pathways of such compounds (Feldman & Smith, 1996).
Molecular Structure Analysis
Studies involving high-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly in the analysis of carbohydrates related to glycoproteins, have utilized compounds like this compound. Such research contributes to a deeper understanding of molecular structures and the interactions within biological systems (Vliegenthart, Dorland & Halbeek, 1983).
Antitumor Potential
The compound has been studied for its selective cytotoxicity against specific cancer cells. For instance, research has shown that derivatives of this compound exhibit moderate selective cytotoxicity against melanoma cells, highlighting its potential role in cancer research (Kashiwada et al., 1992).
Biosynthesis of Natural Products
The biosynthesis of natural products, especially those involving fungal meroterpenoids, often involves this compound or its derivatives. Understanding these biosynthetic pathways aids in the exploration of natural products for pharmaceutical or biotechnological applications (Li et al., 2016).
Natural Product Research
This compound plays a significant role in pharmacognosy, the study of natural products in modern life science. Research on such compounds contributes to a better understanding of biodiversity and offers potential insights into new pharmaceutical discoveries (Bohlin et al., 2010).
properties
IUPAC Name |
(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 3,4,5-trihydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFKGRMQVLMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318192 | |
Record name | Potentillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
936.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82262-94-0, 79786-00-8 | |
Record name | Potentillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82262-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Casuarictin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79786-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potentillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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